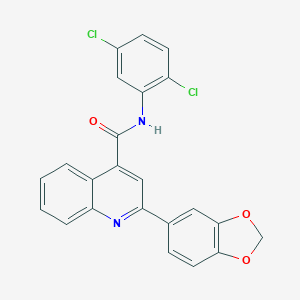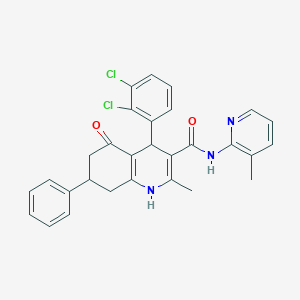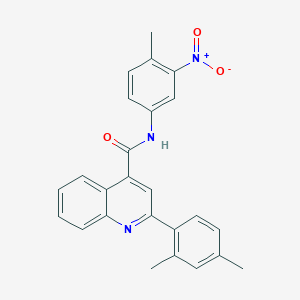![molecular formula C28H26N2O5 B446205 3,5-DIMETHOXY-N'~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE](/img/structure/B446205.png)
3,5-DIMETHOXY-N'~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a naphthyloxy moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 3,5-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 4-methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.
Mecanismo De Acción
The mechanism of action of 3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethoxybenzohydrazide: Lacks the naphthyloxy moiety, resulting in different chemical properties.
4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde: A precursor in the synthesis of the target compound, with distinct reactivity.
Naphthyl derivatives: Compounds containing the naphthyloxy group, which may exhibit similar biological activities.
Uniqueness
3,5-DIMETHOXY-N’~1~-((Z)-1-{4-METHOXY-3-[(2-NAPHTHYLOXY)METHYL]PHENYL}METHYLIDENE)BENZOHYDRAZIDE is unique due to its combination of methoxy and naphthyloxy groups, which confer specific chemical and biological properties not found in simpler analogs
Propiedades
Fórmula molecular |
C28H26N2O5 |
|---|---|
Peso molecular |
470.5g/mol |
Nombre IUPAC |
3,5-dimethoxy-N-[(Z)-[4-methoxy-3-(naphthalen-2-yloxymethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C28H26N2O5/c1-32-25-14-22(15-26(16-25)33-2)28(31)30-29-17-19-8-11-27(34-3)23(12-19)18-35-24-10-9-20-6-4-5-7-21(20)13-24/h4-17H,18H2,1-3H3,(H,30,31)/b29-17- |
Clave InChI |
XPAZFJFLFHMOJV-RHANQZHGSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)OC)OC)COC3=CC4=CC=CC=C4C=C3 |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC(=CC(=C2)OC)OC)COC3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)OC)OC)COC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-DIMETHYL-4-NITRO-N'~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B446123.png)
![2-Methoxyethyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446124.png)
![6-Bromo-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B446125.png)

![Propyl 2-[(3-toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446133.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B446135.png)
![5-chloro-N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B446136.png)
![N'-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B446138.png)

![4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2-methyl-5-oxo-7-phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B446141.png)

![Methyl 2-[(cyclobutylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446148.png)
![N'-(4-bromobenzylidene)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B446149.png)
